tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate

Description

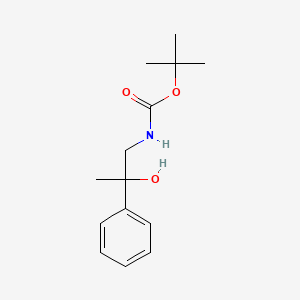

tert-Butyl N-(2-hydroxy-2-phenylpropyl)carbamate is a carbamate derivative featuring a Boc (tert-butoxycarbonyl) protecting group attached to a secondary amine. The compound’s structure includes a 2-hydroxy-2-phenylpropyl chain, which combines aromatic (phenyl) and hydrophilic (hydroxyl) functionalities. This structural motif is critical in medicinal chemistry and organic synthesis, where the Boc group is widely used for temporary amine protection during multi-step reactions .

Properties

IUPAC Name |

tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)18-12(16)15-10-14(4,17)11-8-6-5-7-9-11/h5-9,17H,10H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBNAIQIBIZGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-2-phenylpropyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

Temperature: Room temperature to slightly elevated temperatures (25-40°C).

Reaction Time: Several hours to overnight.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone derivative.

Reduction: The compound can be reduced to form the corresponding amine by reducing the carbamate group.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to activate the hydroxy group for substitution reactions.

Major Products Formed

Oxidation: Formation of tert-butyl N-(2-oxo-2-phenylpropyl)carbamate.

Reduction: Formation of tert-butyl N-(2-amino-2-phenylpropyl)carbamate.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Drug Development

tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural characteristics enable modifications that can enhance biological activity or improve pharmacokinetic properties.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor for specific enzymes, which is crucial for developing treatments for diseases where enzyme regulation is necessary. For instance, it has been studied for its effects on enzymes involved in metabolic pathways relevant to cancer and neurodegenerative disorders.

Antioxidant Activity

Studies have shown that derivatives of this compound exhibit significant antioxidant properties. This feature is valuable in formulating compounds aimed at reducing oxidative stress-related damage in cells, which is a contributing factor in various diseases, including cardiovascular diseases and aging.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives based on this compound. The research demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could mitigate neuronal cell death induced by oxidative stress, highlighting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism by which tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate exerts its effects involves the hydrolysis of the carbamate group to release the active amine. This amine can then interact with molecular targets such as enzymes or receptors, modulating their activity. The phenyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

The following sections compare tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate with structurally related carbamates, emphasizing substituent effects, stereochemistry, and applications.

Substituent-Driven Structural and Functional Differences

Table 1: Key Structural Features and Properties of Analogous Carbamates

Stereochemical and Conformational Considerations

- Cyclopentyl Derivatives: Compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0) highlight the role of stereochemistry. The cis-configuration of hydroxyl and carbamate groups on the cyclopentane ring may influence binding affinity in chiral environments, a factor less pronounced in the acyclic target compound .

- Bicyclic Systems : Derivatives such as tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS 880545-32-4) introduce rigid, strained rings that restrict conformational mobility, contrasting with the flexible 2-phenylpropyl chain in the target .

Hydrophilicity and Solubility Trends

- The dihydroxy-substituted carbamate (CAS 1956435-94-1) exhibits higher water solubility due to multiple hydroxyl groups, whereas the target compound’s phenyl group reduces aqueous solubility but improves membrane permeability .

Biological Activity

Tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate is a compound that has garnered attention in recent years due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-hydroxy-2-phenylpropyl chloride. This reaction can be facilitated by various catalysts under controlled conditions to achieve high yields. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant inhibitory effects against viruses such as dengue and influenza. The half-maximal inhibitory concentration (IC50) values for these compounds can vary significantly, indicating their potency:

| Compound | Virus Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 8-HQ Derivative | DENV2 | 3.03 | 16.06 | 5.30 |

| Iso-Bu Derivative | DENV2 | 0.49 | 19.39 | 39.5 |

These compounds were found to act at an early stage of the viral lifecycle, reducing the production of infectious virions without being virucidal .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Similar carbamate derivatives have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antibacterial agents:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Pseudomonas aeruginosa | 1 × 10^-6 |

| Klebsiella pneumoniae | 1 × 10^-5 |

These results suggest that modifications to the carbamate structure can enhance antibacterial efficacy while maintaining low cytotoxicity .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Viral Replication : The compound may inhibit viral replication by interfering with viral protein synthesis or assembly.

- Interaction with Enzymes : It has been suggested that the carbamate moiety can interact with active site residues in enzymes like carbonic anhydrase II (CA-II), leading to inhibition of enzyme activity through hydrogen bonding interactions .

- Induction of Apoptosis : Some studies indicate that related compounds might induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can lead to cellular stress and death .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

- Antiviral Studies : A study demonstrated that certain derivatives exhibited promising antiviral activity against dengue virus, with specific attention to their selectivity indices indicating lower cytotoxicity compared to antiviral efficacy .

- Antibacterial Studies : Another research effort focused on the antibacterial properties, identifying effective concentrations against common pathogens while assessing cytotoxicity levels in human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.